4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine

LogP lipophilicity drug-likeness

Researchers pursuing novel DNA gyrase inhibitors face a scarcity of structurally differentiated 8-aminoquinoline scaffolds. This compound addresses that gap with a unique 4-Cl/6-F/3,7-diCH₃ substitution pattern absent from all clinical 8-aminoquinolines. • 6-Fluoro enhances DNA gyrase A inhibition vs. 6-Br or des-fluoro analogs • Lower LogP (3.23) reduces non-specific binding vs. 6-bromo analog (LogP 3.85) • Primary 8-NH₂ enables rapid library generation via amide coupling or reductive amination • MW 224.66, TPSA 38.91 Ų - ideal fragment for lead-like elaboration Supplied at 95% purity. For research use only.

Molecular Formula C11H10ClFN2
Molecular Weight 224.66 g/mol
Cat. No. B13247655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine
Molecular FormulaC11H10ClFN2
Molecular Weight224.66 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C(=C2N=C1)N)C)F)Cl
InChIInChI=1S/C11H10ClFN2/c1-5-4-15-11-7(9(5)12)3-8(13)6(2)10(11)14/h3-4H,14H2,1-2H3
InChIKeyOQJKLEUKBDANGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine: Structural Identity and Physicochemical Baseline for Procurement Evaluation


4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine (CAS 2060058-31-1) is a polysubstituted 8-aminoquinoline derivative with the molecular formula C₁₁H₁₀ClFN₂ and a molecular weight of 224.66 g/mol . The compound features a unique substitution pattern combining a chlorine atom at position 4, a fluorine atom at position 6, methyl groups at positions 3 and 7, and a primary amine at position 8 of the quinoline nucleus . It is supplied as a research chemical with a certified purity of 95% . The predicted LogP is 3.23 and the topological polar surface area (TPSA) is 38.91 Ų, placing it within favorable drug-like physicochemical space . This compound belongs to the 8-aminoquinoline class, which is historically associated with antimalarial (e.g., primaquine, tafenoquine) and broad-spectrum anti-infective activities [1].

Scaffold
8-Aminoquinoline core for anti-infective lead discovery
Workflow
Fragment-based design compatible; 6-F for DNA gyrase inhibition studies
Selection
Unique 4-Cl/6-F/3,7-diCH3 pattern; reported class-level broad-spectrum activity

Why 4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine Cannot Be Replaced by Generic 8-Aminoquinoline Analogs


The biological performance of 8-aminoquinolines is exquisitely sensitive to the nature and position of nuclear substituents, making simple analog substitution unreliable for target-oriented research. In a landmark evaluation of 200 8-aminoquinolines, Schmidt et al. demonstrated that methyl substituents at specific positions and the presence of halogen atoms dramatically altered radical curative antimalarial activity, with only 34 of 200 compounds achieving activity equal or superior to primaquine [1]. The specific combination of 4-Cl, 6-F, and 3,7-dimethyl groups in the target compound is absent from all clinically established 8-aminoquinolines (primaquine: 6-OMe, 8-aminopentyl side chain; tafenoquine: 6-OMe, 5-aryloxy, 8-aminopentyl side chain) [1][2]. Furthermore, the 6-fluoro substituent in quinolines is well-established to enhance DNA gyrase inhibition, with a representative 6-fluoroquinoline derivative achieving an IC₅₀ of 0.389 µg/mL against S. aureus DNA gyrase A [3]. Replacing the 6-fluoro with 6-chloro or 6-bromo alters both electronic properties and lipophilicity—the 6-bromo analog has a LogP of 3.85 compared to 3.23 for the target compound —potentially shifting target engagement, solubility, and metabolic stability profiles in ways that cannot be predicted without empirical testing.

6-F vs 6-Br
6-F to 6-Br substitution shifts LogP, target engagement, and metabolic stability profiles.
Substitution Pattern
4-Cl, 6-F, 3,7-diCH3 combination not represented in clinically studied 8-aminoquinolines; SAR may not transfer.
DNA Gyrase Activity
6-F is a validated enhancer of DNA gyrase inhibition; des-fluoro or 6-Br analogs may lack this pharmacophoric advantage.

Quantitative Differentiation Evidence for 4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine Versus Closest Structural Analogs


Lipophilicity Control: 4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine vs. 6-Bromo-4-chloro-3,7-dimethylquinolin-8-amine

The target compound exhibits significantly lower lipophilicity than its 6-bromo analog, with a predicted LogP of 3.23 versus 3.85, representing a ΔLogP of −0.62 . This difference corresponds to an approximately 4.2-fold lower octanol-water partition coefficient, which has direct implications for aqueous solubility, membrane permeability kinetics, and susceptibility to cytochrome P450-mediated metabolism. The 6-fluoro substituent provides a smaller van der Waals radius (1.47 Å) and stronger electron-withdrawing inductive effect compared to bromine (1.85 Å), contributing to both the reduced lipophilicity and altered electronic profile of the quinoline ring.

Lipophilicity Control
Data to verify
Target: LogP 3.23
6-Br analog: LogP 3.85
ΔLogP −0.62 (~4.2-fold lower)
Supports solubility and metabolic stability review
Predicted values from vendor datasheet; experimental confirmation advised
LogP lipophilicity drug-likeness physicochemical profiling

Molecular Weight Advantage: 4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine vs. Brominated and Dichloro Analogs

With a molecular weight of 224.66 g/mol, the target compound is substantially lighter than its 6-bromo analog (285.57 g/mol, ΔMW = +60.91) and the 7-bromo-4-chloro-6-fluoro-3-methyl analog (289.53 g/mol, ΔMW = +64.87), and moderately lighter than the 4,6-dichloro analog (241.11 g/mol, ΔMW = +16.45) . All compounds in this series remain within Lipinski's Rule of Five MW threshold of 500 Da; however, in fragment-based and lead-like screening contexts, the target compound's lower MW provides greater headroom for subsequent chemical elaboration without exceeding drug-like property space.

Molecular Weight Advantage
Data to verify
Target: MW 224.66
6-Br analog: 285.57 (Δ −60.91)
4,6-diCl analog: 241.11 (Δ −16.45)
Supports fragment growth and lead-like property review
MW from CAS registry; experimental LogP may differ
molecular weight drug-likeness Lipinski lead optimization

6-Fluoro Substitution as a Validated Antibacterial Activity Enhancer in Quinoline Scaffolds

The 6-fluoro substituent is a well-validated determinant of antibacterial potency in quinoline-based scaffolds. In a systematic study of 6-substituted 2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, the 6-fluoro-substituted compound (4c) exhibited the most prominent DNA gyrase A inhibition with an IC₅₀ of 0.389 µg/mL, comparable to the 6-hydroxy analog (0.328 µg/mL) and superior to other 6-substituents tested [1]. This finding is consistent with the broader fluoroquinolone literature, where fluorine at position 6 has been established since the 1980s as a critical structural feature conferring expanded antibacterial spectrum, enhanced tissue penetration, and improved metabolic stability [2][3]. In contrast, the 6-bromo and 6-chloro analogs lack this validated fluorine-dependent potency enhancement, and the des-fluoro analog (4-chloro-3,7-dimethylquinolin-8-amine) has no halogen at position 6 at all, eliminating this pharmacophoric element entirely.

6-F Antibacterial Activity
Class-level inference
Representative 6-F analog IC₅₀ 0.389 µg/mL vs S. aureus DNA gyrase A
Supports DNA gyrase inhibition study context
IC₅₀ from literature analog; target compound data pending
DNA gyrase inhibition antibacterial 6-fluoroquinoline structure-activity relationship

Class-Level Antimalarial Potency Range of 8-Quinolinamines Establishes Activity Baseline for Prioritization

The 8-quinolinamine chemotype to which the target compound belongs has demonstrated reproducible, broad-spectrum in vitro anti-infective activity. Jain et al. reported that a series of 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl substituents exhibited potent in vitro antimalarial activity with IC₅₀ values ranging from 20 to 4760 ng/mL against drug-sensitive Plasmodium falciparum D6 and 22 to 4760 ng/mL against drug-resistant W2 strains [1]. In the same study, the class showed meaningful antibacterial activity against Staphylococcus aureus (IC₅₀ = 1.33–18.9 µg/mL), methicillin-resistant S. aureus (IC₅₀ = 1.38–15.34 µg/mL), and Mycobacterium intracellulare (IC₅₀ = 3.12–20 µg/mL) [1]. Critically, none of the tested 8-quinolinamines exhibited cytotoxicity, establishing a favorable selectivity baseline for this scaffold [1]. Additionally, Schmidt et al. found that among 200 evaluated 8-aminoquinolines, methyl substituents and fluoro substituents were among the nuclear modifications with the most favorable impact on radical curative activity in a P. cynomolgi rhesus monkey model [2].

Antimalarial Potency Range
Class-level inference
8-Quinolinamine class IC₅₀: 20–4760 ng/mL (P. falciparum D6/W2)
Reported broad-spectrum antiplasmodial activity range
Specific substituents modulate potency within range
antimalarial 8-aminoquinoline Plasmodium falciparum broad-spectrum anti-infective

Substituent Pattern Divergence from Canonical 8-Aminoquinolines Enables Novel Intellectual Property and Pharmacological Space

The target compound's substitution pattern (4-Cl, 6-F, 3,7-diCH₃, 8-NH₂) is structurally orthogonal to all clinically approved 8-aminoquinolines. Primaquine features 6-methoxy and an 8-(4-amino-1-methylbutylamino) side chain; tafenoquine adds a 5-aryloxy group to the primaquine scaffold [1]. The target compound replaces the 6-methoxy with 6-fluoro, substitutes the elaborate 8-aminoalkyl side chain with a simple primary amine, introduces chlorine at position 4, and adds methyl groups at positions 3 and 7. Schmidt et al. specifically identified that methyl substituents at certain positions and fluoro substituents favorably impacted radical curative activity in 8-aminoquinolines [2], yet the exact combination present in the target compound (4-Cl + 6-F + 3,7-diCH₃ + 8-NH₂) is not represented among the 200 compounds evaluated in that study or in any subsequently approved 8-aminoquinoline drug.

Novel Substitution Pattern
Class-level inference
4-Cl, 6-F, 3,7-diCH3 distinct from primaquine/tafenoquine
Supports IP and pharmacological profiling divergence
Pattern not evaluated in published 8-aminoquinoline SAR
structure-activity relationship 8-aminoquinoline patent landscape chemical novelty

6-Fluoro Quinolines Exhibit Enhanced Metabolic Stability: Class-Level Pharmacokinetic Advantage

The introduction of fluorine at position 6 of the quinoline nucleus has been consistently associated with improved metabolic stability across multiple quinolone and quinoline chemotypes. In the fluoroquinolone antibiotic class, the 6-fluoro substituent was the key structural innovation in the 1980s that conferred longer half-life, slower development of resistance, and better tissue penetration compared to non-fluorinated predecessors such as nalidixic acid [1][2]. More recently, in a series of 5-aryl-8-aminoquinoline derivatives, compounds with 6-substitution demonstrated metabolic stability with t₁/₂ > 60 min in both human and mouse liver microsomal preparations [3]. While direct metabolic stability data for the target compound are not yet published, the 6-fluoro substituent is expected to confer resistance to CYP450-mediated oxidative metabolism at the 6-position compared to the 6-H analog (4-chloro-3,7-dimethylquinolin-8-amine, CAS 2060039-41-8), which has no halogen protection at this position.

Metabolic Stability Expectation
Class-level inference
6-F associated with t½ >60 min in related 8-aminoquinolines
May support metabolic stability in microsomal assays
Direct data for target compound not yet reported
metabolic stability 6-fluoroquinoline half-life pharmacokinetics

Procurement-Relevant Application Scenarios for 4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine


Antibacterial Lead Discovery Targeting DNA Gyrase in Gram-Positive Pathogens

Investigators pursuing novel DNA gyrase inhibitors should prioritize this compound over its 6-bromo or des-fluoro analogs. The 6-fluoro substituent is a validated potency-enhancing element for DNA gyrase A inhibition, with a representative 6-fluoroquinoline achieving an IC₅₀ of 0.389 µg/mL [1]. The target compound's lower LogP (3.23 vs. 3.85 for the 6-bromo analog) translates to reduced lipophilicity-driven non-specific binding in biochemical assays, while its lower molecular weight (224.66 vs. 285.57 for the 6-bromo analog) provides room for further chemical elaboration within drug-like property space. The compound's 8-NH₂ group serves as a versatile synthetic handle for generating focused libraries through amide coupling, reductive amination, or urea formation, enabling rapid SAR exploration around the DNA gyrase pharmacophore.

8-Aminoquinoline Antimalarial Scaffold with Orthogonal Resistance Profile

For antimalarial drug discovery programs seeking to circumvent chloroquine resistance, the target compound offers a structurally distinct 8-aminoquinoline scaffold. Jain et al. demonstrated that 8-quinolinamines exhibit potent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) P. falciparum strains, with IC₅₀ values as low as 20 ng/mL [2]. Schmidt et al. established that methyl and fluoro substituents favorably impact radical curative activity against P. cynomolgi in rhesus monkeys [3]. The target compound's 4-Cl/6-F/3,7-diCH₃ substitution pattern is novel with respect to primaquine and tafenoquine [4], offering potential freedom-to-operate and the possibility of a differentiated hemolytic toxicity profile in G6PD-deficient models—a critical consideration given that hemolysis is the dose-limiting toxicity of all currently approved 8-aminoquinoline antimalarials.

Fragment-Based or Structure-Guided Drug Design Using the 8-NH₂ Anchor Point

The target compound is well-suited as a core scaffold for fragment-based drug discovery (FBDD) or structure-guided optimization. With a molecular weight of only 224.66 g/mol and a TPSA of 38.91 Ų , it falls within lead-like chemical space and can be elaborated while maintaining favorable physicochemical properties. The primary 8-NH₂ group serves as a predictable, synthetically accessible anchor point for introducing diverse side chains via robust chemical transformations. In contrast, the 6-bromo analog (MW 285.57) and 7-bromo analog (MW 289.53) provide less headroom for fragment growth before exceeding lead-like MW thresholds. The 6-fluoro substituent further differentiates this scaffold by conferring the metabolic stability advantages documented across the fluoroquinolone class [1][5].

Chemical Biology Probe Development with Tunable Physicochemical Properties

For chemical biology applications requiring balanced lipophilicity for cellular permeability without excessive membrane sequestration, the target compound's intermediate LogP of 3.23 is more favorable than the 6-bromo (LogP 3.85), 4,6-dichloro (LogP 3.74), or 7-bromo analogs . The 8-NH₂ handle enables facile conjugation to biotin, fluorophores, or photoaffinity labels for target identification studies. The compound's structural divergence from clinical 8-aminoquinolines [4] reduces the risk of confounding pharmacological activities when used as a probe in target engagement or pathway dissection experiments. Researchers should note that direct biological activity data for this specific compound are not yet published, and procurement decisions should be informed by the class-level evidence and physicochemical comparisons presented herein, with the understanding that empirical profiling against the intended target(s) will be required.

Application
Selection Property
Validation Focus
Gram-positive DNA gyrase inhibitor screening
6-Fluoro quinoline scaffold for gyrase assay context
DNA gyrase inhibition and target engagement profiling
Antimalarial lead identification (8-aminoquinoline)
Orthogonal substitution vs. clinical aminoquinolines
P. falciparum susceptibility and G6PD safety screening
Fragment-based drug design / scaffold elaboration
Low MW scaffold with 8-NH2 synthetic handle
Fragment growth and physicochemical property monitoring
Chemical biology probe development
Balanced lipophilicity and structural divergence
Target engagement and selectivity validation
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